molecular formula C45H30IrN3 B12601101 Iridium(3+);2-phenylquinoline

Iridium(3+);2-phenylquinoline

Cat. No.: B12601101
M. Wt: 805.0 g/mol
InChI Key: QZWVPOKJCQQRHX-UHFFFAOYSA-N
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Description

Iridium(3+);2-phenylquinoline is a cyclometalated iridium(III) complex that has gained significant attention in recent years due to its unique photophysical properties. This compound is known for its high phosphorescence quantum yields and its ability to emit light in various colors, making it a valuable material for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iridium(3+);2-phenylquinoline typically involves the reaction of iridium trichloride with 2-phenylquinoline in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is heated to reflux for several hours, and the resulting product is purified by recrystallization or column chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis can be carried out using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Iridium(3+);2-phenylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state iridium complexes, while reduction reactions yield lower oxidation state complexes .

Mechanism of Action

The mechanism by which Iridium(3+);2-phenylquinoline exerts its effects involves the interaction of the iridium center with various molecular targets. The compound’s photophysical properties are primarily due to the strong spin-orbit coupling of the iridium center, which facilitates intersystem crossing from the excited singlet state to the triplet state. This results in efficient phosphorescence emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Iridium(3+);2-phenylquinoline is unique due to its ability to emit light in a broad range of colors, making it highly versatile for various applications. Its high phosphorescence quantum yields and strong spin-orbit coupling also make it an excellent candidate for use in optoelectronic devices .

Properties

Molecular Formula

C45H30IrN3

Molecular Weight

805.0 g/mol

IUPAC Name

iridium(3+);2-phenylquinoline

InChI

InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3

InChI Key

QZWVPOKJCQQRHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3]

Origin of Product

United States

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